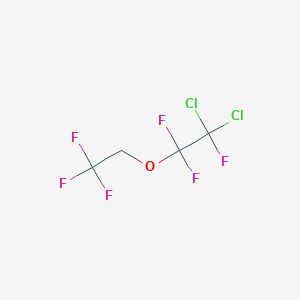
1,1-Dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane is a chemical compound with the molecular formula C4H2Cl2F6O. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its stability and resistance to degradation, making it valuable in specific chemical processes.
Preparation Methods
The synthesis of 1,1-Dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane typically involves the reaction of tetrachloroethylene with hydrogen fluoride in the gas phase. This exothermic reaction requires a catalyst to proceed efficiently . The industrial production of this compound follows similar methods, ensuring high purity and yield through controlled reaction conditions.
Chemical Reactions Analysis
1,1-Dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under extreme conditions, often using strong oxidizing agents.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups under specific conditions.
Scientific Research Applications
This compound has several applications in scientific research and industry:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: Its properties make it useful in certain biological assays and experiments.
Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane involves its interaction with molecular targets through its halogen atoms. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of catalysts. The pathways involved often include halogen exchange and the formation of intermediate compounds that further react to yield the desired products .
Comparison with Similar Compounds
1,1-Dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane can be compared with other similar compounds, such as:
1,1-Dichloro-2,2,2-trifluoroethane: Known for its use in refrigeration and as a fire-extinguishing agent.
2,2-Dichloro-1,1,1-trifluoroethane: Used in similar applications but with different physical properties and reactivity.
1,2-Dichloro-1,1,2-trifluoroethane: Another related compound with distinct uses in industrial applications.
These compounds share similar halogenated structures but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Properties
CAS No. |
57041-66-4 |
|---|---|
Molecular Formula |
C4H2Cl2F6O |
Molecular Weight |
250.95 g/mol |
IUPAC Name |
1,1-dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane |
InChI |
InChI=1S/C4H2Cl2F6O/c5-3(6,10)4(11,12)13-1-2(7,8)9/h1H2 |
InChI Key |
VNOJJUXBPVUMNW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC(C(F)(Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















